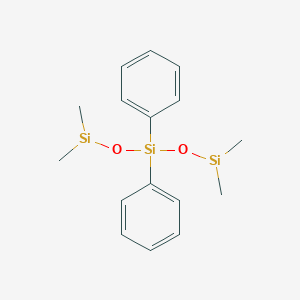

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Description

BenchChem offers high-quality 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C16H22O2Si3/c1-19(2)17-21(18-20(3)4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXVSQHDSNEHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884993 | |

| Record name | Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17875-55-7 | |

| Record name | Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017875557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane (CAS No. 17875-55-7). The information is presented to support research, development, and application activities involving this versatile organosilicon compound.

Chemical Identity and Physical Properties

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is a linear siloxane characterized by a backbone of three silicon atoms and two oxygen atoms, with methyl and phenyl group substitutions. This unique structure imparts a combination of desirable properties, including thermal stability and compatibility with various polymers.

Table 1: Physical and Chemical Properties of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄O₂Si₃ | [1] |

| Molecular Weight | 332.62 g/mol | [1] |

| CAS Number | 17875-55-7 | [1] |

| Appearance | Colorless to light yellow clear liquid | ChangFu Chemical Data |

| Density | 0.99 - 1.00 g/mL | Chem-Impex Data, NINGBO INNO PHARMCHEM CO.,LTD. Data[2] |

| Boiling Point | 81-83 °C @ 4 mmHg | [2] |

| Refractive Index (n20D) | 1.45 | Chem-Impex Data |

| Purity | ≥ 97% | ChangFu Chemical Data, NINGBO INNO PHARMCHEM CO.,LTD. Data[2] |

| Hydrolytic Sensitivity | No reaction with water under neutral conditions | Hubei Co-Formula Material Tech Co.,Ltd. Data[3] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | Signals corresponding to methyl protons (Si-CH₃) and phenyl protons (C₆H₅). |

| ¹³C NMR | Resonances for methyl carbons and phenyl carbons. |

| FTIR | Characteristic peaks for Si-O-Si stretching, Si-CH₃ bending, and C-H stretching from the phenyl groups. |

Note: For precise structural elucidation and purity assessment, it is recommended to acquire experimental spectroscopic data.

Chemical Reactivity and Applications

The primary chemical reactivity of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane stems from the presence of silicon-hydride (Si-H) bonds, making it a valuable crosslinking agent in addition-cure silicone systems.[4]

Hydrosilylation Crosslinking

This compound is widely utilized as a crosslinker in the formulation of liquid silicone rubber (LSR), phenyl silicone rubber, and phenyl resins.[3][5] The hydrosilylation reaction involves the addition of the Si-H bonds across vinyl groups of other silicone polymers, forming a stable, crosslinked network. This process is typically catalyzed by a platinum-based catalyst.

The phenyl groups on the trisiloxane backbone enhance the thermal stability and refractive index of the resulting silicone elastomer, making it suitable for applications such as LED encapsulation.[3]

Below is a logical diagram illustrating the role of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane in a hydrosilylation crosslinking reaction.

Caption: Hydrosilylation crosslinking of a vinyl-functional silicone polymer.

Experimental Protocols

Synthesis of 1,1,5,5-Tetramethyl-3,3-diorganyltrisiloxanes (General Procedure)

A general method for the synthesis of 1,1,5,5-tetramethyl-3,3-diorganyltrisiloxanes involves the reaction of 1,1,5,5-tetramethyl-3,3-dichlorotrisiloxane with an appropriate organometallic reagent, such as a Grignard reagent (e.g., phenylmagnesium bromide) to introduce the phenyl groups. The following is a representative, though not specific, experimental workflow.

Caption: General experimental workflow for the synthesis of the target compound.

Note: This is a generalized protocol. For a specific and optimized synthesis, refer to peer-reviewed chemical literature.

Determination of Kinematic Viscosity

The kinematic viscosity of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane can be determined using a viscometer according to standardized methods.

Table 3: Experimental Protocol for Kinematic Viscosity Measurement

| Parameter | Description |

| Standard Method | ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. |

| Apparatus | Calibrated glass capillary viscometer (e.g., Ubbelohde type). |

| Procedure | 1. The viscometer is charged with the sample. 2. The viscometer is placed in a constant temperature bath until the sample reaches the test temperature. 3. The time for a fixed volume of the liquid to flow under gravity through the capillary is measured. 4. The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. |

Determination of Refractive Index

The refractive index is a fundamental physical property that can be used to identify and assess the purity of the substance.

Table 4: Experimental Protocol for Refractive Index Measurement

| Parameter | Description |

| Standard Method | ASTM D1218: Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. |

| Apparatus | A refractometer with a monochromatic light source (e.g., sodium D-line) and temperature control. |

| Procedure | 1. The refractometer is calibrated using a standard of known refractive index. 2. A small sample of the liquid is placed on the prism of the refractometer. 3. The temperature is allowed to equilibrate to the desired value (e.g., 20°C). 4. The refractive index is read from the instrument's scale. |

Safety and Handling

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is a valuable organosilicon compound with a unique set of properties derived from its chemical structure. Its high thermal stability, compatibility with various polymers, and reactivity as a crosslinking agent make it a key component in the formulation of high-performance silicone materials for a range of advanced applications. The standardized experimental protocols outlined in this guide provide a basis for the accurate characterization of its key physical properties.

References

- 1. 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane | 17875-55-7 [m.chemicalbook.com]

- 2. 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 3. 1,3-Diphenyltetramethyldisiloxane [webbook.nist.gov]

- 4. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis [mdpi.com]

- 5. pleiades.online [pleiades.online]

An In-depth Technical Guide to 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and logical relationships.

Chemical Structure and Properties

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is an organosilicon compound characterized by a linear trisiloxane backbone. This backbone consists of three silicon atoms linked by oxygen atoms. The terminal silicon atoms are each substituted with two methyl groups, while the central silicon atom is substituted with two phenyl groups. This unique structure imparts a combination of properties from both methyl and phenyl functional groups.[1][2]

The methyl groups contribute to flexibility and a low glass transition temperature, while the phenyl groups enhance thermal stability, oxidative resistance, and the refractive index.[2][3] This combination of properties makes it a valuable component in various high-performance materials.[2]

Quantitative Data

The key physical and chemical properties of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 17875-55-7 | [1][2] |

| Molecular Formula | C₁₆H₂₄O₂Si₃ | [1] |

| Molecular Weight | 332.62 g/mol | [1] |

| Appearance | Colorless clear liquid | [4] |

| Density | 0.9936 - 1.00 g/mL | [4][5] |

| Boiling Point | 83 °C @ 4 mmHg; 292 °C @ 760 mmHg | [4][5] |

| Refractive Index (n20D) | 1.45 - 1.5330 | [4][5] |

| Flash Point | 130 °C | [5] |

| Purity | ≥ 97% | [2] |

| Hydrolytic Sensitivity | No reaction with water under neutral conditions | [5] |

Synthesis

The primary method for synthesizing 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane is through the co-hydrolysis of dichlorodiphenylsilane and chlorodimethylsilane. This reaction involves the controlled reaction of the chlorosilane precursors with water, leading to the formation of silanol intermediates, which then condense to form the trisiloxane.

General Experimental Protocol: Co-hydrolysis of Dichlorodiphenylsilane and Chlorodimethylsilane

Materials:

-

Dichlorodiphenylsilane

-

Chlorodimethylsilane

-

A suitable organic solvent (e.g., toluene, xylene, or a mixture with a co-solvent like acetone)[6]

-

Water

-

A weak base for neutralization (e.g., sodium bicarbonate solution)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

A mixture of dichlorodiphenylsilane and a molar excess of chlorodimethylsilane is dissolved in an appropriate organic solvent in a reaction flask equipped with a stirrer, dropping funnel, and a condenser.

-

The solution is cooled in an ice bath.

-

Water is added dropwise to the stirred solution. The rate of addition is carefully controlled to manage the exothermic reaction and the evolution of hydrogen chloride gas.[7]

-

After the addition of water is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete hydrolysis and condensation.[6]

-

The organic layer is separated and washed with water, followed by a dilute solution of a weak base (e.g., sodium bicarbonate) to neutralize any remaining HCl, and then washed again with water until the washings are neutral.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified by vacuum distillation to yield 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane as a colorless liquid.[4]

Note: The stoichiometry of the chlorosilane precursors is critical to control the chain length and the final product distribution.

Spectroscopic Characterization

Detailed experimental spectra for 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane are not widely available in public databases. However, the expected spectroscopic features can be predicted based on the known spectra of similar phenyl and methyl-substituted siloxanes.[8][9]

| Spectroscopic Technique | Expected Characteristic Signals |

| ¹H NMR | - Phenyl protons: Multiplet in the range of δ 7.2-7.8 ppm.[8]- Methyl protons: Singlet in the range of δ 0.0-0.5 ppm.[8] |

| ¹³C NMR | - Phenyl carbons: Multiple signals in the aromatic region (δ 125-140 ppm).- Methyl carbons: A signal in the aliphatic region (δ 0-5 ppm). |

| FTIR (cm⁻¹) | - Si-O-Si stretching: Strong, broad absorption band around 1000-1100 cm⁻¹.- Si-CH₃ rocking: Absorption around 790-840 cm⁻¹.- C-H stretching (aromatic): Above 3000 cm⁻¹.- C=C stretching (aromatic): Peaks in the 1400-1600 cm⁻¹ region.- Si-Phenyl: Absorption around 1430 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Expected at m/z = 332.- Fragmentation: Characteristic loss of methyl (M-15) and phenyl (M-77) groups. |

Applications

The unique properties of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane make it a versatile material in several industrial and research applications.[4]

-

High-Performance Polymers: It serves as a key intermediate or crosslinking agent in the production of phenyl-containing silicone polymers, rubbers, and resins.[2][10] The incorporation of this molecule enhances the thermal stability, oxidative resistance, and refractive index of the final polymer.[2][3]

-

LED Encapsulants: Due to its high refractive index and excellent thermal stability, it is used in the formulation of encapsulating materials for light-emitting diodes (LEDs), improving light extraction efficiency and device longevity.[3]

-

Sealants and Adhesives: Its chemical resistance and durability make it suitable for high-performance sealants and adhesives in the construction and automotive industries.[4]

-

Lubricants: It can be used as a high-temperature lubricant, reducing friction and wear in mechanical applications.[4]

-

Cosmetic Formulations: In skincare and haircare products, it acts as an emollient, providing a smooth feel and enhancing product stability.[4]

Relevance to Drug Development

Direct applications of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane in drug development are not well-documented in the scientific literature. However, the broader class of silicones and polysiloxanes has established roles in the biomedical and pharmaceutical fields. Their biocompatibility, chemical inertness, and tunable physical properties make them suitable for various applications.

Phenyl-containing siloxanes, in general, are used to modify the properties of biomedical silicones, for instance, to reduce the "bleed" of silicone gel from implants by altering solubility parameters.

While no specific signaling pathways involving 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane have been identified, the general interaction of siloxanes with biological systems is an area of ongoing research, particularly in the context of long-term implants and drug delivery systems. The surface properties of materials, which can be modified by siloxanes like the one discussed, play a crucial role in protein adsorption and cellular interactions, which are fundamental to biocompatibility.

Conclusion

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is a specialty chemical with a unique combination of properties derived from its methyl and phenyl substituents. Its high thermal stability, chemical resistance, and high refractive index make it a valuable component in advanced materials, particularly in the electronics and polymer industries. While its direct role in drug development is not established, the broader biocompatibility of siloxanes suggests potential for future exploration in biomedical applications where its specific properties could be advantageous. Further research is needed to fully characterize its spectroscopic properties and to explore its potential in more specialized applications.

References

- 1. 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane | 17875-55-7 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 1,1,5,5-四甲基-3,3-二苯基三硅氧烷 | 17875-55-7 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 8. mdpi.com [mdpi.com]

- 9. osti.gov [osti.gov]

- 10. Trisiloxane, 1,1,5,5-Tetramethyl-3,3-Diphenyltrisiloxane | Changfu Chemical [cfsilicones.com]

An In-depth Technical Guide to 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

CAS Number: 17875-55-7

This technical guide provides a comprehensive overview of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane, a versatile organosilicon compound. It is intended for researchers, scientists, and drug development professionals who are interested in the properties, applications, and experimental use of this compound.

Chemical and Physical Properties

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is a colorless, clear liquid with a trisiloxane backbone. This structure imparts excellent thermal stability and chemical resistance.[1] The presence of both methyl and phenyl groups enhances its compatibility with a wide range of materials, including polymers and resins.[1]

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C16H24O2Si3 |

| Molecular Weight | 332.62 g/mol |

| Appearance | Colorless clear liquid[1] |

| Density | 1.00 g/mL[1] |

| Boiling Point | 83 °C / 4 mmHg[1] |

| Refractive Index (n20D) | 1.45[1] |

| Purity | ≥ 98% (GC)[1] |

Table 2: Identification Numbers

| Identifier | Value |

| CAS Number | 17875-55-7 |

| MDL Number | MFCD00411646[1] |

| PubChem ID | 87348[1] |

| EINECS | 241-828-4 |

Applications

The unique structure of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane makes it a valuable component in various industrial and research applications.

-

Intermediate for Specialty Siloxanes: It serves as a key building block in the synthesis of high-performance, phenyl-containing silicone polymers. The incorporation of phenyl groups enhances the thermal stability, UV resistance, and dielectric properties of the resulting materials.[2]

-

Crosslinking Agent: This compound is widely used as a crosslinking agent in addition-cure liquid silicone rubber, phenyl silicone rubber, and phenyl resins.[2][3] This is particularly relevant in the manufacturing of materials for LED encapsulation and specialized medical products.[2][3]

-

High-Performance Formulations: Its thermal stability and chemical resistance make it suitable for use in sealants, adhesives, and coatings, especially in the automotive and electronics industries.[1]

-

Cosmetic Formulations: Due to its emollient properties, it is used in skincare and haircare products to provide a smooth feel and improve product stability.[1]

-

Lubricants: It can act as an effective lubricant in various mechanical applications, reducing friction and wear.[1]

Experimental Protocols

While specific experimental protocols are often proprietary, a general procedure for the use of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane as a crosslinking agent in a platinum-catalyzed hydrosilylation reaction is provided below. This process is fundamental to the formation of many silicone elastomers.

Objective: To form a crosslinked silicone elastomer using a vinyl-terminated polydimethylsiloxane (PDMS-vinyl), 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane as the crosslinker, and a platinum catalyst.

Materials:

-

Vinyl-terminated polydimethylsiloxane (PDMS-vinyl)

-

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane (crosslinker)

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

Inhibitor (optional, to control curing time)

-

Anhydrous toluene (or other suitable solvent)

Procedure:

-

Preparation of Part A (Vinyl Component): In a clean, dry vessel, dissolve a known quantity of vinyl-terminated polydimethylsiloxane in a minimal amount of anhydrous toluene. Add the platinum catalyst to this mixture. The concentration of the catalyst is typically in the parts-per-million range relative to the polymer. If an inhibitor is used to extend the working time, it is also added at this stage. Mix thoroughly until a homogenous solution is achieved.

-

Preparation of Part B (Hydrosilane Component): In a separate, clean, dry vessel, dissolve a stoichiometric amount of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane in anhydrous toluene. The stoichiometry is determined by the molar ratio of Si-H groups in the crosslinker to the Si-vinyl groups in the polymer.

-

Mixing and Curing: Add Part B to Part A and mix vigorously. The mixture can then be degassed under vacuum to remove any entrapped air bubbles. The formulation is then poured into a mold and cured. Curing can often be performed at room temperature, but for some formulations, elevated temperatures (e.g., 50-150°C) may be required to achieve complete crosslinking.

-

Post-Curing: A post-curing step at a slightly elevated temperature may be employed to ensure the reaction goes to completion and to remove any volatile byproducts.

Diagram of Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Platinum-catalyzed reactions between Si–H groups as a new method for cross-linking of silicones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Characteristics of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane, a versatile organosilicon compound. Identified by its CAS number 17875-55-7, this compound is a key intermediate in the synthesis of advanced siloxane materials.[1] Its unique molecular structure, featuring a trisiloxane backbone with both methyl and phenyl group substitutions, imparts a range of desirable properties, making it valuable in various high-performance applications.[2][3]

Core Physical and Chemical Properties

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is typically supplied as a colorless to almost colorless, clear liquid.[1][2][3] Its fundamental role as a building block for specialty siloxanes stems from its distinct chemical structure, which consists of silicon-oxygen linkages and phenyl substituents.[1] This composition leads to materials with enhanced thermal stability, UV resistance, and superior dielectric properties.[1]

Data Presentation: Summary of Physical Characteristics

The following table summarizes the key quantitative physical data for 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane, compiled from various sources for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | C₁₆H₂₄O₂Si₃ | [1][3][4] |

| Molecular Weight | 332.61 - 332.62 g/mol | [1][2][3][4] |

| Appearance | Colorless, clear liquid | [1][3][4] |

| Density | 0.99 - 1.00 g/cm³ at 25°C | [1][3][4] |

| Boiling Point | 81-83°C at 4 mmHg[1][3] | Varies with pressure |

| 133°C at 11 mmHg[4] | ||

| 137°C at 2.8 mmHg[5] | ||

| 292°C | [6] | |

| Refractive Index | 1.45 - 1.5330 at 20-25°C | [2][3][4][5] |

| Flash Point | 130°C | [2][5][6] |

| Purity | ≥ 90% to ≥ 98% (by GC/HPLC) | [3][4] |

| Hydrolytic Sensitivity | No reaction with water under neutral conditions | [2][5][6] |

Applications and Relevance

The primary significance of this trisiloxane lies in its function as a key intermediate for creating advanced siloxane materials.[1] The presence of phenyl groups notably improves the thermal performance and oxidative stability of silicone polymers, enabling them to withstand higher operating temperatures and more aggressive chemical environments.[1]

Key application areas include:

-

Crosslinking Agent : It is widely used as a crosslinking agent for liquid silicone rubber, phenyl silicone rubber, and phenyl resins, particularly for applications like LED encapsulation.[4][7]

-

High-Performance Materials : Its structure allows for chemical modifications to produce polymers and resins with enhanced thermal stability and UV resistance, crucial for electronics, advanced coatings, and specialty lubricants.[1]

-

Material Additive : It can be used as an additive for polymer materials to improve mechanical properties, wear resistance, and aging resistance.[2]

-

Cosmetic Formulations : Due to its emollient properties, it is used in skincare and haircare products to provide a smooth feel and enhance stability.[3]

Experimental Protocols for Characterization

The characterization of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane relies on standard analytical techniques to confirm its identity, purity, and physical properties.

3.1 Purity Determination via Gas Chromatography (GC)

-

Objective : To determine the purity of the compound.

-

Methodology :

-

Sample Preparation : A dilute solution of the trisiloxane is prepared in a suitable volatile solvent (e.g., hexane or toluene).

-

Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for siloxane analysis (e.g., a non-polar or mid-polar column) is used.

-

Injection : A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Separation : The components of the sample are separated based on their boiling points and interactions with the column's stationary phase as they are carried through by an inert gas (e.g., helium or nitrogen).

-

Detection : The FID detects the organic compounds as they elute from the column.

-

Analysis : The purity is calculated based on the area percentage of the main peak corresponding to the trisiloxane in the resulting chromatogram.[3]

-

3.2 Structural Confirmation via Infrared (IR) Spectroscopy

-

Objective : To confirm the presence of key functional groups.

-

Methodology :

-

Sample Preparation : A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Analysis : The sample is placed in the path of an infrared beam in an FTIR spectrometer. The instrument measures the absorption of infrared radiation at various wavelengths.

-

Interpretation : The resulting spectrum is analyzed for characteristic absorption bands that confirm the molecular structure. Key expected peaks for this compound would include:

-

Si-O-Si stretching (around 1070 cm⁻¹)

-

Si-CH₃ vibrations (around 1255 cm⁻¹)

-

Aromatic C-H stretching from the phenyl groups.

-

-

3.3 Molecular Structure Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To provide detailed information about the molecular structure.

-

Methodology :

-

Sample Preparation : A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Analysis : The sample is placed in a high-field NMR spectrometer. ¹H NMR and ¹³C NMR spectra are acquired.

-

Interpretation :

-

¹H NMR : The spectrum would show distinct signals for the protons of the methyl groups attached to silicon and the protons of the phenyl groups. The integration of these signals would correspond to the ratio of these protons in the molecule.

-

¹³C NMR : This would provide information on the different carbon environments within the molecule.

-

²⁹Si NMR : This technique can be used to directly observe the silicon atoms, providing further confirmation of the trisiloxane structure.

-

-

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the quality control and characterization of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane, from initial synthesis to final product verification.

Caption: Workflow for the synthesis and quality verification of the target compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane | 17875-55-7 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane [cheerchem.com]

- 5. 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 6. 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane CAS#: 17875-55-7 [m.chemicalbook.com]

- 7. Trisiloxane, 1,1,5,5-Tetramethyl-3,3-Diphenyltrisiloxane | Changfu Chemical [cfsilicones.com]

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane molecular weight

An In-Depth Technical Guide to 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane, a versatile organosilicon compound. The information is tailored for researchers, scientists, and professionals in drug development and materials science who may utilize this compound in advanced formulations and high-performance materials.

Physicochemical Properties

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is a thermally stable and chemically resistant siloxane fluid. Its unique structure, featuring a flexible trisiloxane backbone with both methyl and phenyl functional groups, imparts a valuable combination of properties. These include hydrophobicity, high refractive index, and excellent compatibility with a wide range of polymers.[1][2]

Quantitative Data Summary

The key quantitative properties of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 332.62 g/mol [1][2][3] |

| Molecular Formula | C₁₆H₂₄O₂Si₃[1][3] |

| CAS Number | 17875-55-7[2][3] |

| Density | 1.00 g/mL[1] |

| Boiling Point | 83 °C at 4 mmHg[1] |

| Refractive Index | n20/D 1.45[1] |

| Purity | ≥ 97-98% (GC)[1][3] |

| Appearance | Colorless clear liquid[1] |

Synthesis and Characterization

While specific industrial synthesis protocols are proprietary, a representative laboratory-scale synthesis can be proposed based on the known chemistry of siloxanes. A common method involves the co-hydrolysis of dichlorodiphenylsilane and chlorodimethylsilane.

Representative Synthesis Protocol

Objective: To synthesize 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane via a controlled co-hydrolysis reaction.

Materials:

-

Dichlorodiphenylsilane (Ph₂SiCl₂)

-

Chlorodimethylsilane ((CH₃)₂HSiCl)

-

Deionized water

-

Toluene (or other suitable organic solvent)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere.

-

Charge the flask with a calculated amount of dichlorodiphenylsilane dissolved in toluene.

-

In the dropping funnel, place a stoichiometric excess of chlorodimethylsilane.

-

Cool the reaction flask to 0-5 °C using an ice bath.

-

Slowly add the chlorodimethylsilane to the stirred solution in the flask.

-

In a separate dropping funnel, add a stoichiometric amount of deionized water. Add the water dropwise to the reaction mixture while maintaining the temperature below 10 °C to control the exothermic hydrolysis reaction.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Transfer the reaction mixture to a separatory funnel and wash it sequentially with deionized water and then with the 5% sodium bicarbonate solution to neutralize any remaining HCl.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by fractional vacuum distillation to yield pure 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane.

Characterization Methods

The identity and purity of the synthesized product would be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight by analyzing the fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy to confirm the molecular structure by identifying the chemical environments of the hydrogen, carbon, and silicon atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations, such as the Si-O-Si backbone (~1000-1100 cm⁻¹) and Si-CH₃ bonds.

Visualized Workflows and Structures

Molecular Structure Diagram

The diagram below illustrates the chemical structure of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane, highlighting the central silicon atom bonded to two phenyl groups and the terminal silicon atoms each bonded to two methyl groups.

Caption: Molecular structure of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane.

Synthesis and Characterization Workflow

The following diagram outlines the logical workflow for the synthesis and subsequent analytical characterization of the target compound.

Caption: Workflow for the synthesis and characterization of the siloxane.

Applications in Research and Development

While not a therapeutic agent itself, 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane is relevant to the drug development and medical fields through its use in advanced materials and formulations.

-

Medical Devices: Due to its biocompatibility, chemical inertness, and stability, it can be used as a crosslinking agent or an additive in the manufacturing of specialty silicone rubbers for medical-grade tubing, seals, and components of medical devices.[4]

-

Topical Formulations: In cosmetics and dermatology, its emollient properties provide a smooth, non-greasy feel, making it a valuable excipient in creams, lotions, and other topical delivery systems.[2]

-

High-Performance Materials: It serves as a key intermediate and crosslinking agent for producing phenyl silicone polymers.[3][4][5] These polymers are used in applications requiring high thermal stability and optical clarity, such as encapsulants for sensitive electronic components, including those in medical electronics.[4]

References

- 1. pleiades.online [pleiades.online]

- 2. chemimpex.com [chemimpex.com]

- 3. Trisiloxane, 1,1,5,5-Tetramethyl-3,3-Diphenyltrisiloxane | Changfu Chemical [cfsilicones.com]

- 4. CAS 17875-55-7 1,1,5,5-Tetramethyl-3,3-diphenyl-trisiloxane | Silfluo [silfluosilicone.com]

- 5. 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane | 17875-55-7 [m.chemicalbook.com]

Thermal Stability of Diphenyl-Substituted Trisiloxanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of diphenyl-substituted trisiloxanes, with a focus on 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane. The inclusion of phenyl groups onto the siloxane backbone significantly enhances thermal stability, making these compounds valuable in high-temperature applications. This document details the thermal decomposition behavior, relevant experimental protocols for its characterization, and potential synthesis pathways.

Introduction to the Thermal Stability of Phenyl-Substituted Siloxanes

Polysiloxanes are known for their robust thermal stability, which is a direct result of the strong silicon-oxygen (Si-O) bond in their backbone. The introduction of phenyl groups as substituents on the silicon atoms further enhances this stability compared to their methyl-substituted counterparts. This increased thermal resistance is attributed to the bulky nature of the phenyl groups, which sterically hinder the backbiting degradation mechanism common in polysiloxanes, and the ability of the aromatic rings to delocalize energy.

Diphenyl-substituted trisiloxanes, such as 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane, serve as important intermediates in the synthesis of high-performance silicone polymers and materials.[1][2] Their defined structure allows for the creation of polymers with enhanced thermal and oxidative stability, crucial for applications in electronics, advanced coatings, and specialty lubricants.[3]

Quantitative Thermal Analysis Data

| Sample ID | Description | T5% (°C) | T10% (°C) | Residual Weight (Rw) at 700°C (%) |

| HCS | Hydrogen-containing siloxanes (baseline) | 141.5 | 229.3 | 14.63 |

| D01 | Polymer from HCS and diphenyldimethoxysilane | 284.7 | 351.8 | 68.94 |

| D04 | Polymer from HCS and diphenyldimethoxysilane (different ratio) | 235.2 | 309.5 | 69.0 |

| D08 | Polymer from HCS and diphenyldimethoxysilane (different ratio) | 217.5 | 272.8 | 59.96 |

| D11 | Polymer from HCS and diphenyldimethoxysilane (different ratio) | 203.7 | 259.0 | 58.45 |

Table 1: Thermal decomposition data for poly(phenyl-substituted siloxanes/silsesquioxanes) obtained by TGA.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique to assess the thermal stability of materials by measuring the change in mass as a function of temperature.

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass of the sample in an inert atmosphere.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q50, PerkinElmer TGA 7).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the diphenyl-substituted trisiloxane sample into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30-40°C.

-

Heat the sample at a constant rate of 10°C/min to a final temperature of 800-900°C.

-

Record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of weight loss.

-

Determine the T5% and T10% values, which represent the temperatures at which 5% and 10% weight loss has occurred, respectively.

-

Record the residual weight percentage at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To identify thermal events such as glass transitions, melting points, and crystallization temperatures.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q20, Mettler Toledo DSC 3+).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the diphenyl-substituted trisiloxane sample into an aluminum DSC pan. Hermetically seal the pan to prevent volatilization. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate the sample at a low temperature (e.g., -150°C). Heat the sample at a rate of 10°C/min to a temperature above any expected transitions but below the decomposition temperature (e.g., 200°C). This scan provides information on the initial state of the material.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature (e.g., -150°C). This allows for the observation of crystallization events.

-

Second Heating Scan: Reheat the sample at the same rate as the first heating scan (10°C/min). This scan is used to determine the glass transition temperature (Tg) and melting point (Tm) of the material in a controlled thermal history.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the glass transition temperature from the midpoint of the step change in the heat flow during the second heating scan.

-

Identify melting and crystallization events by the endothermic and exothermic peaks, respectively.

-

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis.

Proposed Synthesis Pathway for 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

A plausible synthesis route involves the co-hydrolysis and condensation of dichlorodiphenylsilane and chlorodimethylsilane.

Caption: Proposed synthesis of diphenyl-substituted trisiloxane.

Thermal Degradation Signaling Pathway

The thermal degradation of phenyl-substituted siloxanes proceeds through distinct pathways depending on the temperature.

Caption: Thermal degradation pathways of phenyl siloxanes.

Conclusion

Diphenyl-substituted trisiloxanes exhibit superior thermal stability compared to their non-phenylated analogs, making them critical components in the formulation of high-performance materials. While specific thermal analysis data for 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane is limited in the public domain, the data from related polymers clearly indicate a significant increase in decomposition temperatures with the incorporation of phenyl groups. The standardized TGA and DSC protocols outlined in this guide provide a robust framework for the thermal characterization of these and similar materials. Further research into the precise thermal properties of individual diphenyl-substituted trisiloxanes would be beneficial for the continued development of advanced materials for demanding applications.

References

solubility of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane in organic solvents

An In-depth Technical Guide on the Solubility of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is an organosilicon compound with the chemical formula C₁₆H₂₄O₂Si₃.[1][2] It is a colorless, clear liquid at room temperature and is a key intermediate in the synthesis of specialized silicone polymers.[3] Its unique structure, featuring both methyl and phenyl groups, gives it excellent thermal stability and chemical resistance, making it a valuable component in high-performance sealants, adhesives, and coatings.[1] Understanding the solubility of this compound in various organic solvents is crucial for its effective use in synthesis, formulation, and purification processes. This guide provides a comprehensive overview of its solubility characteristics, methods for its determination, and a generalized experimental protocol.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is presented in the table below.

| Property | Value |

| CAS Number | 17875-55-7 |

| Molecular Formula | C₁₆H₂₄O₂Si₃ |

| Molecular Weight | 332.62 g/mol |

| Appearance | Colorless clear liquid |

| Boiling Point | 81-83 °C at 4 mmHg |

| Density | Approximately 0.99 - 1.00 g/mL |

(Data sourced from multiple chemical suppliers and databases)

Solubility Data

Table 1: Qualitative Solubility of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility |

| Toluene | Aromatic Hydrocarbon | Highly Soluble / Miscible[4] |

| Xylene | Aromatic Hydrocarbon | Highly Soluble / Miscible[4] |

| Hexane | Aliphatic Hydrocarbon | Soluble / Miscible |

| Heptane | Aliphatic Hydrocarbon | Soluble / Miscible |

| Diethyl Ether | Ether | Soluble / Miscible |

| Tetrahydrofuran (THF) | Ether | Soluble / Miscible |

| Chloroform | Halogenated Hydrocarbon | Soluble / Miscible |

| Dichloromethane | Halogenated Hydrocarbon | Soluble / Miscible |

| Acetone | Ketone | Partially Soluble to Soluble |

| Ethyl Acetate | Ester | Partially Soluble to Soluble |

| Ethanol | Alcohol | Insoluble / Immiscible[4] |

| Methanol | Alcohol | Insoluble / Immiscible[4] |

| Water | Protic | Insoluble / Immiscible[4] |

It is also reported to have excellent compatibility and miscibility with various silicone polymers, including dimethyl siloxane, liquid silicone rubber, phenyl silicone rubber, and phenyl resin.[5][6]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane in an organic solvent. This method is based on the visual determination of miscibility and the gravimetric determination of solubility.

4.1. Materials and Equipment

-

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Calibrated pipettes and syringes

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Drying oven

-

Fume hood

4.2. Experimental Workflow

Caption: Experimental workflow for solubility determination.

4.3. Detailed Procedure

Part A: Visual Miscibility/Immiscibility Test

-

To a clean, dry glass vial, add 1 mL of the selected organic solvent.

-

Add 1 mL of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane to the same vial.

-

Cap the vial and vortex for 30 seconds.

-

Allow the vial to stand undisturbed for at least 10 minutes.

-

Visually inspect the mixture.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are observed.

-

Partially Miscible: The solution appears cloudy or forms an emulsion.

-

Part B: Gravimetric Solubility Determination

-

Prepare a series of saturated solutions by adding an excess of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane to a known volume (e.g., 5 mL) of the organic solvent in a sealed vial.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C) and agitate using a magnetic stirrer or shaker for at least 24 hours to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a calibrated pipette, ensuring no undissolved material is transferred.

-

Transfer the aliquot to a pre-weighed, clean, and dry vial.

-

Record the exact weight of the vial with the aliquot.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (a temperature below the boiling point of the solute is recommended). A gentle stream of inert gas (e.g., nitrogen) can be used to accelerate evaporation.

-

Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

The weight of the dissolved 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is the final constant weight minus the initial weight of the empty vial.

-

Calculate the solubility in g/100 mL or other desired units.

4.4. Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Consult the Safety Data Sheet (SDS) for both 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane and the organic solvents used for specific handling and disposal instructions.

Signaling Pathways and Logical Relationships

In the context of solubility, a logical relationship diagram can illustrate the factors influencing the dissolution process.

Caption: Factors influencing the solubility of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane.

Conclusion

While specific quantitative solubility data for 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is limited in the public domain, its chemical structure strongly suggests high solubility in non-polar organic solvents and poor solubility in polar solvents. The provided qualitative data and generalized experimental protocol offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. For precise quantitative measurements, the experimental protocol outlined in this guide can be employed to generate reliable, in-house solubility data tailored to specific applications and conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane | 17875-55-7 [m.chemicalbook.com]

- 3. DETERMINATION OF SOLUBILITY PARAMETER FOR SILOXANE SEGMENT [jstage.jst.go.jp]

- 4. clearcoproducts.com [clearcoproducts.com]

- 5. UC-232 1,1,5,5-Tetramethyl-3,3-diphenyl-trisiloxane [greatchinasilicon.com]

- 6. Trisiloxane, 1,1,5,5-Tetramethyl-3,3-Diphenyltrisiloxane | Changfu Chemical [cfsilicones.com]

Synthesis of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane, a key intermediate in the production of advanced silicone-based materials. This versatile organosilicon compound is integral to the development of high-performance polymers and resins with enhanced thermal stability and UV resistance, finding applications in specialized fields such as electronics and advanced coatings.[1] This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and characterization data.

Overview of Synthetic Strategies

The synthesis of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane typically proceeds through the controlled hydrolysis and condensation of appropriate chlorosilane precursors. The primary method involves the co-hydrolysis of diphenyldichlorosilane and a suitable dimethylsilane derivative, or the condensation of pre-formed silanols. A key challenge in this synthesis is controlling the extent of polymerization to favor the formation of the desired trisiloxane over longer-chain polysiloxanes.

A common and effective approach involves the reaction of diphenylsilanediol with a terminating agent such as dimethylchlorosilane. This method allows for a more controlled assembly of the trisiloxane backbone. An alternative, though potentially less selective, method is the direct co-hydrolysis of diphenyldichlorosilane and dimethylchlorosilane in a carefully controlled stoichiometry.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄O₂Si₃ | [1] |

| Molecular Weight | 332.62 g/mol | [1] |

| Appearance | Colorless transparent liquid | [2] |

| Boiling Point | 133 °C @ 11 mmHg | [2] |

| Density | 0.994 g/cm³ @ 25 °C | [2] |

| Refractive Index | 1.500 @ 25 °C | [2] |

| Purity | ≥ 98% |

Synthetic Pathway

The principal synthetic route involves a two-step process: the hydrolysis of diphenyldichlorosilane to diphenylsilanediol, followed by the condensation of diphenylsilanediol with a dimethylsilylating agent.

Caption: Synthetic pathway for 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane. These protocols are based on established principles of siloxane chemistry.

Step 1: Hydrolysis of Diphenyldichlorosilane to Diphenylsilanediol

This procedure outlines the formation of the key intermediate, diphenylsilanediol.

Materials:

-

Diphenyldichlorosilane ((C₆H₅)₂SiCl₂)

-

Diethyl ether (anhydrous)

-

Water (deionized)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of diphenyldichlorosilane in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a condenser.

-

The flask is cooled in an ice bath to 0-5 °C.

-

An excess of water is added dropwise to the stirred solution of diphenyldichlorosilane. The addition rate is controlled to maintain the reaction temperature below 10 °C. Vigorous evolution of hydrogen chloride gas will be observed.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature to ensure complete hydrolysis.

-

The organic layer is separated and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining HCl), and again with water until the aqueous layer is neutral.

-

The ethereal solution is dried over anhydrous magnesium sulfate.

-

The diethyl ether is removed under reduced pressure to yield crude diphenylsilanediol as a white solid.

-

The crude product can be recrystallized from a suitable solvent such as toluene or a mixture of hexane and ethyl acetate to obtain pure diphenylsilanediol.

Step 2: Condensation of Diphenylsilanediol with Dimethylchlorosilane

This step describes the formation of the final product from the diphenylsilanediol intermediate.

Materials:

-

Diphenylsilanediol ((C₆H₅)₂Si(OH)₂)

-

Dimethylchlorosilane ((CH₃)₂SiHCl) or Dimethyldichlorosilane ((CH₃)₂SiCl₂)

-

Toluene (anhydrous)

-

Pyridine or other suitable acid scavenger

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of diphenylsilanediol in anhydrous toluene is prepared in a flask equipped with a stirrer, a condenser with a drying tube, and a dropping funnel.

-

A stoichiometric amount of an acid scavenger, such as pyridine, is added to the solution.

-

Two equivalents of dimethylchlorosilane are added dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, the reaction mixture is heated to a moderate temperature (e.g., 50-60 °C) and stirred for several hours to drive the condensation reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The precipitated pyridinium hydrochloride is removed by filtration.

-

The filtrate is washed with dilute hydrochloric acid (to remove excess pyridine), followed by water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The toluene is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane as a colorless liquid.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of the target molecule.

Characterization Data

The synthesized 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane should be characterized by standard spectroscopic methods to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~0.2 | s | Si-CH ₃ |

| ~4.7 | septet | Si-H | |

| 7.2-7.6 | m | C₆H ₅ | |

| ¹³C NMR | ~0.0 | Si-C H₃ | |

| 127-135 | C ₆H₅ | ||

| ²⁹Si NMR |

Note: Specific chemical shifts may vary depending on the solvent and instrument used. The table presents expected ranges based on similar structures.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3070, 3050 | C-H stretch (aromatic) |

| ~2960 | C-H stretch (aliphatic) |

| ~2130 | Si-H stretch |

| ~1590 | C=C stretch (aromatic) |

| ~1430 | Si-Ph |

| ~1260 | Si-CH₃ |

| 1050-1100 | Si-O-Si stretch (asymmetric) |

| ~800 | Si-C stretch |

Applications

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane serves as a crucial building block in materials science. Its primary applications include:

-

Crosslinking Agent: It is used in the formulation of addition-cure liquid silicone rubbers and phenyl silicone polymers.

-

Polymer Modification: The incorporation of phenyl groups enhances the thermal stability and oxidative resistance of silicone materials.[1]

-

Intermediate for Specialty Siloxanes: Its structure allows for further chemical modifications to produce polymers and resins with tailored properties such as high refractive index, which is beneficial for electronic packaging materials.

References

In-Depth Technical Guide: Spectral Analysis of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane (CAS No. 17875-55-7), a key intermediate in the synthesis of advanced specialty siloxanes.[1] Due to the limited availability of published experimental spectral data, this document presents predicted spectral data based on the compound's structure and known spectral properties of similar organosilicon compounds. Additionally, it outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Overview

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is an organosilicon compound with the molecular formula C₁₆H₂₄O₂Si₃ and a molecular weight of 332.62 g/mol .[2] It is a colorless, clear liquid utilized in the production of phenyl-containing silicone polymers. The incorporation of phenyl groups enhances the thermal stability and oxidative resistance of silicone materials, making them suitable for high-performance applications in electronics, advanced coatings, and specialty lubricants.[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.8 | Multiplet | 4H | ortho-Protons of Phenyl Groups |

| ~7.3 - 7.5 | Multiplet | 6H | meta- and para-Protons of Phenyl Groups |

| ~4.7 | Septet | 2H | Si-H |

| ~0.2 | Doublet | 12H | Si-CH₃ |

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~134 | ipso-Carbon of Phenyl Groups |

| ~130 | ortho-Carbons of Phenyl Groups |

| ~128 | meta/para-Carbons of Phenyl Groups |

| ~0 | Si-CH₃ |

Predicted ²⁹Si NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ -20 to -25 | O-Si (CH₃)₂H |

| ~ -75 to -80 | Si (Ph)₂ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | C-H stretch (aromatic) |

| ~2960 | Medium | C-H stretch (aliphatic, CH₃) |

| ~2160 | Strong | Si-H stretch |

| ~1590 | Medium | C=C stretch (aromatic ring) |

| ~1430 | Strong | Si-Ph |

| ~1260 | Strong | Si-CH₃ symmetric deformation |

| ~1060 | Very Strong | Si-O-Si asymmetric stretch |

| ~840 | Strong | Si-CH₃ rock and Si-H bend |

| ~700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Predicted Major Fragmentation Peaks (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 332 | [M]⁺ (Molecular Ion) |

| 317 | [M - CH₃]⁺ |

| 255 | [M - C₆H₅]⁺ |

| 199 | [Si(C₆H₅)₂OH]⁺ |

| 183 | [Si(C₆H₅)₂H]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

| 59 | [Si(CH₃)₂H]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Prepare a solution of 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

-

Optimize the receiver gain.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., -10 to 150 ppm).

-

A longer acquisition time and a higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

²⁹Si NMR Acquisition:

-

Due to the low gyromagnetic ratio and negative Nuclear Overhauser Effect (NOE) of ²⁹Si, use a pulse sequence designed for insensitive nuclei, such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer), to enhance the signal.

-

Set the spectral width to an appropriate range for siloxanes (e.g., +20 to -100 ppm).

-

A significant number of scans will be required.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: As 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Acquire a background spectrum of the clean salt plates to subtract any atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.

-

Data Acquisition:

-

Typically, scan the mid-IR range (4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer. For a volatile compound like this, direct injection or infusion via a syringe pump into the ion source is suitable. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for separation and analysis.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.

-

Ionization: Use a standard electron energy of 70 eV for EI to generate reproducible fragmentation patterns that can be compared to spectral libraries.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 40-400).

-

Data Acquisition and Analysis: The instrument's software will record the mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

Molecular Structure

Caption: Molecular structure of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane.

Experimental Workflowdot

digraph "Spectral_Analysis_Workflow" { graph [fontname="Arial", fontsize=10, labelloc=b, labeljust=c, bgcolor="#F1F3F4", width=7.6]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes start [label="Start: Obtain Sample of\n1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane", fillcolor="#4285F4"]; prep_nmr [label="Sample Preparation (NMR):\nDissolve in CDCl3 with TMS", fillcolor="#FBBC05", fontcolor="#202124"]; prep_ir [label="Sample Preparation (IR):\nThin film on KBr plate", fillcolor="#FBBC05", fontcolor="#202124"]; prep_ms [label="Sample Introduction (MS):\nDirect Infusion / GC", fillcolor="#FBBC05", fontcolor="#202124"]; acq_nmr [label="Data Acquisition:\n¹H, ¹³C, ²⁹Si NMR", fillcolor="#34A853"]; acq_ir [label="Data Acquisition:\nFTIR Spectroscopy", fillcolor="#34A853"]; acq_ms [label="Data Acquisition:\nMass Spectrometry (EI)", fillcolor="#34A853"]; proc_nmr [label="Data Processing:\nFT, Phasing, Baseline Correction", fillcolor="#EA4335"]; proc_ir [label="Data Processing:\nBackground Subtraction", fillcolor="#EA4335"]; proc_ms [label="Data Processing:\nSpectrum Generation", fillcolor="#EA4335"]; analysis [label="Spectral Interpretation and\nStructural Confirmation", fillcolor="#5F6368"]; end [label="End: Compiled Spectral Data", fillcolor="#4285F4"];

// Edges start -> prep_nmr; start -> prep_ir; start -> prep_ms; prep_nmr -> acq_nmr; prep_ir -> acq_ir; prep_ms -> acq_ms; acq_nmr -> proc_nmr; acq_ir -> proc_ir; acq_ms -> proc_ms; proc_nmr -> analysis; proc_ir -> analysis; proc_ms -> analysis; analysis -> end; }

References

The Influence of Phenyl Groups on the Physicochemical and Functional Properties of Trisiloxane Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of phenyl groups in trisiloxane compounds. By substituting methyl groups with phenyl groups on the trisiloxane backbone, a range of physicochemical properties can be precisely modulated, leading to enhanced performance in various high-technology applications, including advanced materials, electronics, and drug delivery systems. This document details the synthesis, characterization, and functional attributes of phenyl-substituted trisiloxanes, offering a comprehensive resource for researchers and professionals in the field.

Core Concepts: The Impact of Phenyl Substitution

The introduction of bulky, aromatic phenyl groups onto the flexible siloxane backbone imparts several key property modifications. These changes stem from the inherent characteristics of the phenyl ring, including its rigidity, hydrophobicity, and high refractive index. The primary effects observed are:

-

Enhanced Thermal and Oxidative Stability: Phenyl groups provide steric hindrance, protecting the Si-O-Si backbone from degradation at elevated temperatures and in the presence of oxygen. This makes phenyl-substituted siloxanes suitable for high-temperature applications.

-

Increased Refractive Index: The high molar refractivity of the phenyl group significantly increases the refractive index of the trisiloxane. This property is particularly valuable in optical applications, such as LED encapsulants and lens materials.

-

Modified Surface Properties: The presence of phenyl groups alters the surface tension and hydrophobicity of the trisiloxane. While non-phenylated trisiloxane surfactants are known for their "super-spreading" capabilities due to very low surface tension, the introduction of phenyl groups can increase the surface tension at the critical micelle concentration (γCMC).[1] This allows for a tuning of surface activity for specific applications.

-

Improved Solubility and Compatibility: Phenyl-substituted siloxanes often exhibit improved solubility in organic solvents and compatibility with organic polymers.[2] In the context of drug delivery, this can enhance the solubility of hydrophobic active pharmaceutical ingredients (APIs) within the silicone matrix.[3]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the quantitative data for representative non-phenylated and phenyl-substituted trisiloxane compounds, allowing for a clear comparison of their properties.

| Property | Heptamethyltrisiloxane | Phenyltris(trimethylsiloxy)silane | 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane |

| CAS Number | 1873-88-7 | 2116-84-9 | 17875-55-7 |

| Molecular Formula | C10H28O2Si3 | C15H32O3Si4 | C16H24O2Si3 |

| Molecular Weight ( g/mol ) | 236.58 | 372.76 | 332.62 |

| Boiling Point (°C) | 142[4] | 264-266 | 81-83 @ 4 mmHg[5] |

| Density (g/mL at 20-25°C) | 0.819-0.823[6] | 0.924 | 0.99[5] |

| Refractive Index (at 20°C) | ~1.38 | 1.4368 | Not specified |

| Surface Tension | Very low, enables "super-spreading"[7] | Higher than non-phenylated analogs[1] | Not specified |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of phenyl-trisiloxane compounds.

Synthesis of Phenyl-Substituted Trisiloxanes

1. Synthesis of Phenyltris(dimethylsiloxy)silane

This procedure is adapted from a documented synthesis method.[8]

-

Materials: Phenyltrimethoxysilane, tetramethyldisiloxane, 37% hydrochloric acid, toluene, water.

-

Equipment: 6L flat flange vessel with heating/cooling jacket, stirrer, thermometer, reflux condenser, dosing device, nitrogen blanketing, separatory funnel, distillation apparatus.

-

Procedure:

-

Charge the reaction vessel with 2,010 g of tetramethyldisiloxane (30 mol), 1,200 g of water, 60 g of 37% hydrochloric acid, and 1,000 g of toluene.

-

Establish a nitrogen blanket over the reaction mixture.

-

With vigorous stirring, meter in 1,586 g of phenyltrimethoxysilane (8 mol). The reaction is exothermic and the temperature will rise to approximately 47°C.

-

After the addition is complete, continue stirring for one hour.

-

Stop stirring and allow the mixture to separate into two phases.

-

Separate and discard the lower aqueous phase.

-

Wash the upper organic phase with 100 ml of water.

-

After removing the aqueous phase, remove the excess tetramethyldisiloxane by fractional distillation. Stop the distillation when the overhead temperature reaches 110°C.

-

The remaining product in the distillation flask is a mixture containing Phenyltris(dimethylsiloxy)silane. Further purification can be achieved by vacuum distillation.

-

2. Synthesis of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

This synthesis involves the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with dichlorodiphenylsilane.[9]

-

Materials: 1,5-disodiumoxyhexamethyltrisiloxane, dichlorodiphenylsilane, anhydrous methyl tert-butyl ether (MTBE), water.

-

Equipment: Round-bottom flask, thermometer, dropping funnel, mechanical stirrer, argon atmosphere setup, rotary evaporator.

-

Procedure:

-

In a round-bottom flask under an argon atmosphere, prepare a solution of dichlorodiphenylsilane in anhydrous MTBE.

-

Cool the solution to -60°C with vigorous stirring.

-

Rapidly add a solution of 1,5-disodiumoxyhexamethyltrisiloxane in anhydrous MTBE to the cooled dichlorodiphenylsilane solution.

-

Allow the reaction mixture to stir and slowly warm to room temperature over approximately 1 hour. The pH of the reaction mixture should be between 5 and 7.

-

Wash the reaction mixture with water to remove the sodium chloride precipitate.

-

Separate the organic layer and remove the excess MTBE using a rotary evaporator.

-

The resulting product can be further purified by distillation.

-

Characterization Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and purity of the synthesized phenyl-trisiloxane.

-

Instrumentation: Bruker AVANCE 500 spectrometer or equivalent.

-

Procedure for 1H, 13C, and 29Si NMR: [10][11][12]

-

Prepare a sample by dissolving approximately 10-20 mg of the phenyl-trisiloxane in 0.5-0.7 mL of deuterated chloroform (CDCl 3).

-

For 29Si NMR, add a small amount (e.g., 10 mg) of a relaxation agent such as chromium(III) acetylacetonate (Cr(acac) 3) to reduce the long relaxation times of the silicon nuclei.

-

Transfer the solution to a 5 mm NMR tube.

-